molecular formula C19H20ClNO4S B2681502 (E)-3-(2-chlorophenyl)-1-(4-((furan-2-ylmethyl)sulfonyl)piperidin-1-yl)prop-2-en-1-one CAS No. 1448141-02-3

(E)-3-(2-chlorophenyl)-1-(4-((furan-2-ylmethyl)sulfonyl)piperidin-1-yl)prop-2-en-1-one

Cat. No. B2681502
CAS RN: 1448141-02-3
M. Wt: 393.88
InChI Key: CKZNASMOANRWOM-BQYQJAHWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-3-(2-chlorophenyl)-1-(4-((furan-2-ylmethyl)sulfonyl)piperidin-1-yl)prop-2-en-1-one is a useful research compound. Its molecular formula is C19H20ClNO4S and its molecular weight is 393.88. The purity is usually 95%.
BenchChem offers high-quality (E)-3-(2-chlorophenyl)-1-(4-((furan-2-ylmethyl)sulfonyl)piperidin-1-yl)prop-2-en-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-3-(2-chlorophenyl)-1-(4-((furan-2-ylmethyl)sulfonyl)piperidin-1-yl)prop-2-en-1-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Activity

Several piperidine derivatives, closely related to the compound of interest, have been synthesized and evaluated for their antimicrobial activities. These compounds have shown significant potency against bacterial and fungal pathogens affecting tomato plants. The nature of substitutions on the benzhydryl and sulfonamide rings notably influences antibacterial activity, with specific derivatives demonstrating superior antimicrobial effects compared to standard drugs like Chloramphenicol and Mancozeb (Vinaya et al., 2009).

Structural Analysis

Research on similar sulfonyl-piperidine compounds includes detailed structural analysis through spectroscopic techniques and X-ray crystallography. These studies have confirmed the chair conformation of the piperidine ring and revealed the geometry around the sulfonamide group, providing insights into the structural requisites for biological activity (Girish et al., 2008).

Alzheimer’s Disease Treatment Potential

A series of N-substituted derivatives of a similar structure have been synthesized to evaluate potential drug candidates for Alzheimer’s disease. These compounds were screened for enzyme inhibition activity against acetylcholinesterase (AChE), an enzyme associated with the pathology of Alzheimer's. Some synthesized compounds showed promising results in enzyme inhibition, indicating potential therapeutic applications (Rehman et al., 2018).

Anti-inflammatory and Antibacterial Agents

Innovative synthesis methods have led to the creation of novel pyrazoline and pyridine methanone derivatives showing potent anti-inflammatory and antibacterial activities. These compounds, synthesized using microwave irradiation methods, have been screened for their biological activities, showcasing significant results and providing a foundation for further drug development (Ravula et al., 2016).

Synthesis and Crystal Structure Insights

Detailed synthetic pathways and crystal structure analyses have been conducted for compounds with structural similarities, enhancing the understanding of their chemical properties and potential interactions in biological systems. These studies lay the groundwork for the development of compounds with tailored properties for specific scientific and therapeutic applications (Benakaprasad et al., 2007).

properties

IUPAC Name

(E)-3-(2-chlorophenyl)-1-[4-(furan-2-ylmethylsulfonyl)piperidin-1-yl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClNO4S/c20-18-6-2-1-4-15(18)7-8-19(22)21-11-9-17(10-12-21)26(23,24)14-16-5-3-13-25-16/h1-8,13,17H,9-12,14H2/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKZNASMOANRWOM-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1S(=O)(=O)CC2=CC=CO2)C(=O)C=CC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCC1S(=O)(=O)CC2=CC=CO2)C(=O)/C=C/C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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